3-(トリフルオロメチル)フェニルチオ尿素

概要

説明

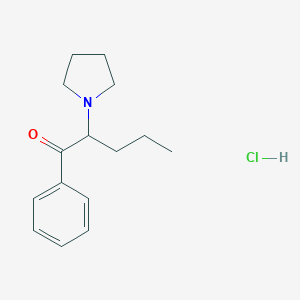

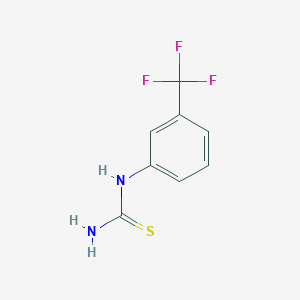

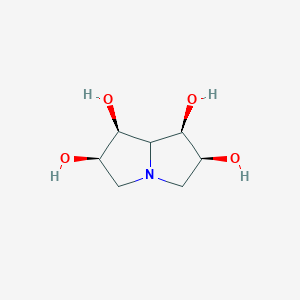

3-(Trifluoromethyl)phenylthiourea is a chemical compound with the molecular formula C8H7F3N2S. Its average mass is 220.215 Da and its monoisotopic mass is 220.028198 Da .

Synthesis Analysis

The synthesis of copper-based thiourea complexes, including 3-(Trifluoromethyl)phenylthiourea, involves the reaction of CuCl2 with 3-(trifluoromethyl)phenylthiourea derivatives . The synthesis and characterization of initial ligands have been described in various studies .Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)phenylthiourea is represented by the linear formula CF3C6H4NHCSNH2 .Chemical Reactions Analysis

Thiourea derivatives, including those incorporating a 3-(trifluoromethyl)phenyl moiety, are known for their strong inhibitory effect on Gram-positive pathogens. They show potency towards both planktonic and biofilm-forming structures of staphylococcal species .Physical And Chemical Properties Analysis

3-(Trifluoromethyl)phenylthiourea has a molecular weight of 220.21 . More detailed physical and chemical properties were not found in the search results.科学的研究の応用

抗腫瘍剤開発

研究では、さまざまな癌細胞株に対する細胞毒性を有する3-(トリフルオロメチル)フェニルチオ尿素類似体の合成について検討が行われています。 これらの化合物は、ヒト結腸癌細胞(SW480、SW620)および前立腺癌細胞(PC3)ならびに白血病K-562細胞株に対して高い細胞毒性を示し、選択的な抗腫瘍剤としての可能性を示唆しています .

抗菌活性

3-(トリフルオロメチル)フェニルチオ尿素の誘導体、特にCu(II)錯体は、19株のメチシリン耐性黄色ブドウ球菌に対して、最小発育阻止濃度(MIC)が2 µg/mLで活性を示しました。 この錯体は、黄色ブドウ球菌から単離されたDNAジャイレースおよびトポイソメラーゼIVの二重阻害剤として作用し、抗生物質耐性菌との闘いにおける有用性を示唆しています .

Safety and Hazards

将来の方向性

作用機序

Target of Action

3-(Trifluoromethyl)phenylthiourea, also known as 1-(3-(Trifluoromethyl)phenyl)thiourea, is a derivative of thiourea. It has been found to exhibit cytotoxic activity against various cancer cell lines . The primary targets of this compound are cancer cells, particularly human colon (SW480, SW620), prostate (PC3) cancer cells, and leukemia K-562 cell lines .

Mode of Action

The compound interacts with its targets by inhibiting their growth and inducing apoptosis . It has been observed that the compound reduces the number of cancerous cells, especially SW480 and SW620, by 20–93% . It also exerts strong pro-apoptotic activity .

Biochemical Pathways

It has been found that the compound acts as an inhibitor of il-6 levels in both sw480 and sw620 cells, decreasing its secretion by 23–63% . IL-6 is a cytokine involved in inflammation and the maturation of B cells and is often upregulated in cancer.

Result of Action

The result of the action of 3-(Trifluoromethyl)phenylthiourea is the inhibition of cancer cell growth and the induction of apoptosis . This leads to a reduction in the number of cancer cells and potentially to the regression of the tumor.

特性

IUPAC Name |

[3-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2S/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRUQAYFMKZMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352856 | |

| Record name | 3-(Trifluoromethyl)phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1736-70-5 | |

| Record name | 1736-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Trifluoromethyl)phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)phenylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 3-(trifluoromethyl)phenylthiourea derivatives interact with cancer cells to exert their cytotoxic effects?

A1: Research indicates that these derivatives induce cell death primarily through apoptosis, a programmed cell death mechanism. Specifically, they have been shown to trigger late-stage apoptosis in human colon cancer cell lines (SW480 and SW620) and leukemia K-562 cells [, ]. Additionally, these compounds demonstrate an ability to inhibit interleukin-6 (IL-6), a cytokine known to play a role in tumor growth and progression []. While the precise molecular targets remain under investigation, these findings suggest a multifaceted approach to combating cancer cell proliferation.

Q2: Do structural modifications of the 3-(trifluoromethyl)phenylthiourea scaffold influence its activity against cancer cells?

A2: Yes, research has shown that the type of substituent attached to the thiourea core significantly impacts the compound's potency and selectivity. For instance, derivatives incorporating 3,4-dichloro- or 4-(trifluoromethyl)phenyl substituents exhibit significantly enhanced cytotoxicity against colon and prostate cancer cell lines compared to other analogs []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the anticancer activity of this class of compounds.

Q3: Beyond their direct effects on cancer cells, do 3-(trifluoromethyl)phenylthiourea derivatives exhibit other notable biological activities?

A3: Interestingly, studies have shown that copper complexes of certain 3-(trifluoromethyl)phenylthiourea derivatives possess potent antimicrobial properties []. These complexes demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, surpassing the efficacy of some current therapeutic agents. Mechanistically, they were found to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication []. This finding underscores the potential of this chemical class for combating infectious diseases, further broadening their therapeutic scope.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B159794.png)

![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-(2-phenylacetyl)oxyoxolan-3-yl] 2-phenylacetate](/img/structure/B159795.png)

![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)

![5-[(4-nitrophenyl)methyl]-1H-1,2,3,4-tetrazole](/img/structure/B159827.png)